N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 112776-46-2
VCID: VC4137283
InChI: InChI=1S/C16H14ClNO3/c17-15(12-4-2-1-3-5-12)16(19)18-9-11-6-7-13-14(8-11)21-10-20-13/h1-8,15H,9-10H2,(H,18,19)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)Cl
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide

CAS No.: 112776-46-2

Cat. No.: VC4137283

Molecular Formula: C16H14ClNO3

Molecular Weight: 303.74

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide - 112776-46-2

Specification

CAS No. 112776-46-2
Molecular Formula C16H14ClNO3
Molecular Weight 303.74
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide
Standard InChI InChI=1S/C16H14ClNO3/c17-15(12-4-2-1-3-5-12)16(19)18-9-11-6-7-13-14(8-11)21-10-20-13/h1-8,15H,9-10H2,(H,18,19)
Standard InChI Key OJNQJEDIWINDEN-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-(2H-1,3-Benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide is defined by the IUPAC name N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide and a systematic InChI identifier of InChI=1S/C16H14ClNO3/c17-15(12-4-2-1-3-5-12)16(19)18-9-11-6-7-13-14(8-11)21-10-20-13/h1-8,15H,9-10H2,(H,18,19) . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₆H₁₄ClNO₃
Molecular Weight303.74 g/mol
CAS Registry Number112776-46-2
SynonymsN-(1,3-Dioxaindan-5-ylmethyl)-2-chloro-2-phenylacetamide

The benzodioxole group (1,3-benzodioxol-5-yl) contributes to the compound’s planar aromatic system, while the chloro-phenylacetamide moiety introduces steric and electronic complexity critical for target binding.

Synthesis and Optimization

Reaction Pathways

The synthesis involves a three-step sequence:

  • Benzodioxole Formation: Condensation of catechol derivatives with formaldehyde under acidic conditions yields the 1,3-benzodioxol-5-ylmethanol intermediate.

  • Chloroacetylation: Reaction of 2-chloro-2-phenylacetyl chloride with the benzodioxole intermediate in anhydrous dichloromethane, catalyzed by triethylamine, produces the crude acetamide.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, confirmed via HPLC.

Yield and Scalability

Bench-scale reactions report yields of 65–72%, with scalability limited by the exothermic nature of the acetylation step. Recent optimizations using flow chemistry have reduced reaction times by 40% while maintaining yields .

Biological Activity and Mechanisms

Antimicrobial Screening

Preliminary data against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) suggest moderate activity, likely due to membrane disruption observed in liposome leakage assays.

Research Applications and Future Directions

Drug Discovery

The benzodioxole scaffold is a privileged structure in GPCR-targeted therapies. Analogous compounds (e.g., PD176252) act as mixed FPR1/FPR2 agonists with nanomolar efficacy, suggesting potential for immune modulation .

Chemical Probes

Derivatization at the acetamide nitrogen (e.g., sulfonamide or urea variants) could enhance selectivity for kinase targets such as EGFR or VEGFR2, as predicted by molecular docking studies.

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